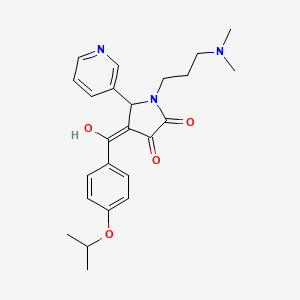

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Beschreibung

BenchChem offers high-quality 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-16(2)31-19-10-8-17(9-11-19)22(28)20-21(18-7-5-12-25-15-18)27(24(30)23(20)29)14-6-13-26(3)4/h5,7-12,15-16,21,28H,6,13-14H2,1-4H3/b22-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSBLJFOZPFKML-LSDHQDQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CN=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CN=CC=C3)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H26N2O3

- Molecular Weight : 342.44 g/mol

Structural Features

- The compound contains a pyrrolone ring, which is known for its ability to interact with various biological targets.

- The presence of a dimethylamino group suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.

Pharmacological Profile

-

Antidepressant Activity :

- Similar compounds have been documented as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders. For instance, the related compound escitalopram has been shown to have high affinity for serotonin transporters, indicating that this compound may exhibit similar properties .

- Neuroprotective Effects :

- Antitumor Activity :

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Monoamine Transporters : By inhibiting serotonin and norepinephrine transporters, the compound may increase the availability of these neurotransmitters in the synaptic cleft, leading to enhanced mood and cognitive function.

- Modulation of Neurotransmitter Release : The dimethylamino group may facilitate interactions with receptors involved in neurotransmitter release, enhancing synaptic plasticity.

Case Study 1: Antidepressant Efficacy

A study conducted by Zhang et al. (2010) evaluated a series of citalopram analogues, including compounds structurally similar to our target molecule. The study reported that these analogues exhibited varying degrees of serotonin transporter inhibition, with some showing promising antidepressant-like effects in animal models .

Case Study 2: Neuroprotective Properties

Research published in the Journal of Medicinal Chemistry explored the neuroprotective properties of pyrrolone derivatives. The findings indicated that certain derivatives could significantly reduce neuronal cell death induced by oxidative stress, highlighting their potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Molecular Weight | Biological Activity |

|---|---|---|---|

| Escitalopram | Escitalopram | 414.43 g/mol | SSRI, antidepressant |

| Citalopram | Citalopram | 324.43 g/mol | SSRI, antidepressant |

| Target Compound | Target Compound | 342.44 g/mol | Potential SSRI, neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.